2-(3-Chloropropyl)-1,4-dimethylbenzene

Description

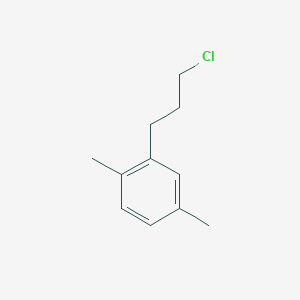

2-(3-Chloropropyl)-1,4-dimethylbenzene is a substituted aromatic compound characterized by a benzene ring with methyl groups at the 1- and 4-positions and a 3-chloropropyl substituent. Its molecular formula is C₁₁H₁₅Cl, with an approximate molecular weight of 182.5–196.7 g/mol (exact value depends on isomer purity and synthesis method) . This compound is structurally analogous to alkylated benzene derivatives used in organic synthesis, pharmaceuticals, and material science.

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

2-(3-chloropropyl)-1,4-dimethylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

QZYOAFIFBUCORV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloropropyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloropropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of 2-(3-hydroxypropyl)-1,4-dimethylbenzene or 2-(3-aminopropyl)-1,4-dimethylbenzene.

Oxidation: Formation of 2-(3-carboxypropyl)-1,4-dimethylbenzene.

Reduction: Formation of 2-(3-propyl)-1,4-dimethylbenzene.

Scientific Research Applications

2-(3-Chloropropyl)-1,4-dimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1,4-dimethylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methyl groups are converted to more oxidized functional groups, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Halogenated Alkylbenzenes

2-(3-Bromopropyl)-1,4-dimethylbenzene (C₁₁H₁₅Br):

- Differs by bromine substitution at the propyl chain.

- Higher molecular weight (227.14 g/mol) and polarizability due to bromine’s larger atomic radius .

- Likely exhibits slower reaction kinetics in nucleophilic substitutions compared to the chloro derivative.

1-Chloro-2,4-dimethylbenzene (C₈H₉Cl):

- A positional isomer with chlorine directly on the benzene ring.

- Lower molecular weight (140.61 g/mol) and higher volatility.

- Used as a solvent or precursor in agrochemical synthesis .

Chloropropyl-Substituted Heterocycles

- 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride: Features a seven-membered oxazepane ring instead of benzene.

Physicochemical Properties

Boiling Point/Solubility :

The chloropropyl group increases hydrophobicity compared to unsubstituted 1,4-dimethylbenzene (p-xylene). However, the chlorine atom introduces moderate polarity, enhancing solubility in polar aprotic solvents like DMF or acetone relative to purely alkylated analogs .Reactivity :

The 3-chloropropyl chain is susceptible to nucleophilic substitution (e.g., with amines or thiols), a trait shared with brominated analogs but with slower reaction rates due to chlorine’s lower leaving-group ability .

Toxicity and Environmental Impact

Toxicity Profile (Extrapolated Data)

EC₅₀ values for *Propsilocerus akamusi larvae .

Environmental Persistence

Chlorinated alkylbenzenes generally exhibit greater environmental persistence than non-halogenated analogs.

Biological Activity

2-(3-Chloropropyl)-1,4-dimethylbenzene, also known as chloropropyl toluene, is a compound with potential biological activities that have garnered interest in various fields including medicinal chemistry and toxicology. This article aims to summarize the biological activity of this compound based on existing research findings, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H13Cl

- Molecular Weight : 172.67 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the chloropropyl group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.

- DNA Interaction : Similar compounds have been shown to intercalate into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : There is evidence suggesting that chlorinated compounds can induce oxidative stress through ROS generation, leading to cellular damage.

Cytotoxicity

Research studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. A notable study reported the following IC50 values against different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.6 |

| HeLa (Cervical) | 20.3 |

| MCF-7 (Breast) | 25.1 |

These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, particularly A549 and HeLa cells, suggesting its potential as an anticancer agent.

Case Studies

- In Vitro Study on Lung Cancer Cells : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity and DNA fragmentation assays.

- Toxicological Assessment : Another case study assessed the toxicological effects of this compound in vivo using a rat model. Rats were administered varying doses of the compound, revealing dose-dependent hepatotoxicity characterized by elevated liver enzymes and histopathological changes in liver tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.